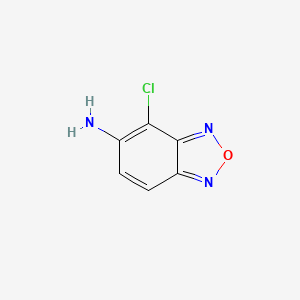
3-Iodobut-2-enoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodobut-2-enoic acid typically involves the iodination of butenoic acid derivatives. One common method is the reaction of but-2-enoic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: 3-Iodobut-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the double bond or the carboxylic group can yield different reduced forms of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various iodinated derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alkanes or alcohols.
Scientific Research Applications
3-Iodobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodobut-2-enoic acid involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the double bond and carboxylic group can undergo various transformations. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
3-Bromobut-2-enoic acid: Similar structure but with a bromine atom instead of iodine.
3-Chlorobut-2-enoic acid: Contains a chlorine atom in place of iodine.
3-Fluorobut-2-enoic acid: Features a fluorine atom instead of iodine.
Uniqueness: 3-Iodobut-2-enoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-iodobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDFWNXJFJAWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]oxybenzoic acid](/img/structure/B8072784.png)
![[4-[(Hexadecanoylamino)methyl]-2-methoxyphenyl] hexadecanoate](/img/structure/B8072796.png)
![2-[1-(carboxymethyl)-3-methyl-2,5-dioxo-3H-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B8072803.png)
![1,9-Dihydroxy-4-(hydroxymethyl)-3,8-dioxatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),4,10,12,14-pentaene-6,16-dione](/img/structure/B8072807.png)

![4-[(4-nitro-1H-indol-3-yl)methyl]morpholine;hydrochloride](/img/structure/B8072816.png)


![(1S)-11-Acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8072843.png)



![(2,5-Dioxopyrrolidin-1-yl) 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoate](/img/structure/B8072889.png)
